molecular formula C18H19FN2O2 B2552521 5-(3-(4-fluorophenyl)azepane-1-carbonyl)pyridin-2(1H)-one CAS No. 1705420-68-3

5-(3-(4-fluorophenyl)azepane-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2552521
CAS RN: 1705420-68-3
M. Wt: 314.36
InChI Key: IUMRZYYOTREWBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, followed by an intramolecular skeletal transformation to yield naphthyridin-4-one derivatives . Although the target compound is not a naphthyridin derivative, the methodology involving the use of fluorine-containing reagents and cyclization reactions could be relevant for its synthesis.

Molecular Structure Analysis

The second paper provides information on the molecular structure of related compounds, determined through NOE experiments and X-ray crystallographic analysis . These techniques are crucial for confirming the configuration of the synthesized compounds and could be applied to determine the structure of 5-(3-(4-fluorophenyl)azepane-1-carbonyl)pyridin-2(1H)-one.

Chemical Reactions Analysis

The reactions discussed in the second paper involve azine phosphoranes and their reactions with various reagents to form heterocyclic compounds . While the target compound is not an azine derivative, the reactivity of similar heterocyclic systems can shed light on potential chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

Neither paper directly addresses the physical and chemical properties of the target compound. However, the properties of fluorine-containing heterocycles, such as those discussed in the papers, often include increased stability and potential for bioactivity due to the presence of fluorine, which can influence the compound's lipophilicity and metabolic stability .

Relevant Case Studies

There are no specific case studies mentioned in the provided papers regarding the target compound. However, the synthesis and structural analysis of related fluorine-containing heterocycles could serve as a reference for future case studies involving this compound .

Scientific Research Applications

Crystal Structure and Molecular Analysis

A study by Toze et al. (2015) detailed the crystal structure of a compound with a complex tetracyclic system, which includes an azepane ring, demonstrating the significance of such structures in understanding molecular conformations and interactions. The study highlighted weak hydrogen-bonding interactions, suggesting potential for further exploration in designing molecules with specific binding properties (Toze, D. S. Poplevin, F. Zubkov, E. Nikitina, Ciara Porras, & V. Khrustalev, 2015).

Photophysical Behavior of Organoboron Complexes

Research by Garre et al. (2019) on organoboron complexes containing pyridin moieties revealed strong absorptions across the UV-Vis spectrum and high fluorescence quantum yields. This indicates potential applications in bioorthogonal chemistry and fluorescent labeling for biological studies (Garre, R. Losantos, S. Gutiérrez, David Sucunza, P. García-García, D. Sampedro, & J. J. Vaquero, 2019).

Hydrogen-Bond Basicity of Secondary Amines

The study by Graton et al. (2001) explored the hydrogen-bond basicity of secondary amines, which could have implications for understanding the binding affinity and interaction strength of nitrogen-containing compounds like "5-(3-(4-fluorophenyl)azepane-1-carbonyl)pyridin-2(1H)-one" with other molecules. This research could inform the design of new drugs or functional materials (Graton, M. Berthelot, & C. Laurence, 2001).

Synthesis and Structural Studies of Nitrogen-containing Heterocycles

Alonso et al. (2020) conducted regiospecific synthesis and structural analysis of diazepinones, offering insights into the behavior of similar nitrogen-containing heterocycles. Understanding the structural dynamics of such compounds is crucial for pharmaceutical applications and the development of new materials (David Núñez Alonso, M. Pérez-Torralba, R. Claramunt, M. Torralba, Patricia Delgado-Martínez, I. Alkorta, J. Elguero, & C. Roussel, 2020).

Alkylation and Formation of Nitrogen-containing Heterocyclic Systems

Research by Renault et al. (2023) on the alkylation of N,N-dibenzylaminoacetonitrile leading to various nitrogen-containing heterocyclic systems, such as azepanes, underscores the versatility of nitrogen heterocycles in synthesizing complex organic molecules. These findings have implications for the synthesis of pharmaceuticals and agrochemicals (J. Renault, C. Bouvry, J. Cupif, & J. Hurvois, 2023).

properties

IUPAC Name

5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-7-4-13(5-8-16)15-3-1-2-10-21(12-15)18(23)14-6-9-17(22)20-11-14/h4-9,11,15H,1-3,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRZYYOTREWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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